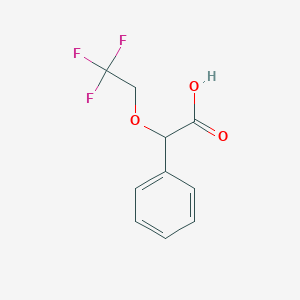

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

Description

Properties

IUPAC Name |

2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPUWBXPJLLGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82027-57-4 | |

| Record name | 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of phenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Phenylacetic acid} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylacetic Acids

Fluorinated phenylacetic acids exhibit variations in substitution patterns, influencing their acidity, solubility, and bioactivity.

Key Observations :

- Acidity: The trifluoroethoxy group (-OCH₂CF₃) enhances acidity compared to non-fluorinated analogs due to electron-withdrawing effects .

- Bioactivity : AG-1749, containing a trifluoroethoxy group, inhibits gastric acid secretion (ID₅₀ = 0.2–0.7 mg/kg in dogs) .

Phosphorus-Containing Analogs

Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (CAS: 54624-57-6) replaces the phenyl group with a phosphinyl moiety. This modification increases steric bulk and alters reactivity, making it suitable for organocatalysis .

Chiral Derivatives

- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: Used in peptide synthesis; enantiomeric purity critical for drug development .

- ATEA (2-[1-(9-anthryl)-2,2,2-trifluoroethoxy]acetic acid) : A chiral derivatizing agent for NMR-based absolute configuration determination .

Pharmacological Activity

Notable Contrast: AG-1749 outperforms omeprazole in ulcer prevention (4–34× more potent than ranitidine) due to trifluoroethoxy-enhanced membrane permeability .

Biological Activity

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl group and a trifluoroethoxy substituent, which significantly influence its biological activity. The trifluoroethoxy group enhances lipophilicity, allowing better interaction with biological membranes and proteins, while the phenyl group facilitates π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique electronic properties imparted by the trifluoroethoxy group affect the compound's reactivity and binding affinity. This mechanism is crucial for its potential therapeutic applications.

Antiplasmodial Activity

A study investigated the antiplasmodial activity of chalcone derivatives containing the 2,2,2-trifluoroethoxy group. Compounds with this substitution showed varied inhibitory effects on Plasmodium falciparum growth. Notably, some derivatives exhibited significant activity with IC50 values as low as 3.0 μg/mL . The position of the trifluoroethoxy group on the phenyl ring was found to influence the antiplasmodial efficacy:

| Compound | Position | IC50 (μg/mL) |

|---|---|---|

| 3a | o | 3.0 |

| 3f | o | 2.2 |

| 1m | p | 10 |

| 1a-n | m | >32 |

This indicates that structural modifications can enhance or diminish biological activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various derivatives on Vero cell lines (African green monkey kidney cells). The selectivity index (SI) for active molecules was calculated to evaluate their safety profile compared to efficacy against target cells .

Case Studies

- Chalcone Derivatives : Research demonstrated that chalcones with different substitutions on the phenyl ring showed varying degrees of antiplasmodial activity. The compounds were evaluated using hypoxanthine incorporation inhibition assays, revealing that certain substitutions could enhance efficacy against malaria parasites .

- Fluorine-Substituted Phenyl Acetates : Another study focused on fluorine-containing phenyl acetate derivatives and their hypnotic activities. These compounds exhibited comparable or improved durations of loss of righting reflex (LORR) compared to traditional anesthetics .

Applications in Medicine

The potential therapeutic applications of this compound extend to drug development as a precursor for various pharmaceuticals. Its interactions with biomolecules suggest promising avenues for developing new treatments for diseases such as malaria and potentially other conditions influenced by its biological activity .

Q & A

Q. What are the primary synthetic routes for 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a phenylacetic acid derivative with trifluoroethanol under acidic or catalytic conditions. For example, in chiral compound synthesis, the acid chloride derivative of 2-(2,2,2-trifluoroethoxy)acetic acid (generated via oxalyl chloride) can react with intermediates like (S)-4-benzyloxazolidine-2-one to form stereochemically controlled products . Yield optimization requires careful control of reaction stoichiometry, temperature (often 0–25°C), and catalysts (e.g., butyllithium for coupling reactions). Industrial methods may employ continuous flow reactors for scalability, but lab-scale synthesis prioritizes purity over throughput .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is effective for purity assessment.

- Spectroscopy :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR are critical for confirming trifluoroethoxy group integrity (δ ~75–85 ppm for <sup>19</sup>F).

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1250 cm⁻¹ (C-O-C ether vibrations) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of trifluoroacetic acid derivatives during hydrolysis.

- Waste Disposal : Segregate acidic waste and neutralize before disposal. Avoid aqueous release due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure derivatives of this compound?

Chiral resolution often involves diastereomeric salt formation or enzymatic kinetic resolution. For example, coupling 2-(2,2,2-trifluoroethoxy)acetic acid with chiral amines (e.g., (S)-4-benzyloxazolidine-2-one) followed by acid hydrolysis yields enantiopure products . Advanced methods leverage asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to directly install stereocenters. Purity is confirmed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. What are the key challenges in studying this compound’s biological interactions, such as enzyme inhibition or receptor binding?

- Fluorine Effects : The trifluoroethoxy group may alter binding kinetics due to its electronegativity and steric bulk.

- Metabolic Stability : Fluorinated compounds often exhibit resistance to oxidative degradation, complicating metabolite identification.

- Assay Design : Use fluorophore-tagged analogs or <sup>19</sup>F NMR to track interactions in vitro. Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]) are recommended for receptor studies .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst purity.

- Structural Confirmation : Re-analyze intermediates via X-ray crystallography to rule out polymorphic variations.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to assay conditions) .

Q. What methodologies are effective for purifying this compound from complex reaction mixtures?

- Liquid-Liquid Extraction : Separate acidic components using ethyl acetate/water phases adjusted to pH 2–3.

- Crystallization : Recrystallize from ethanol/water mixtures to remove non-polar impurities.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) resolves polar byproducts .

Q. How can the environmental impact of large-scale synthesis be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.